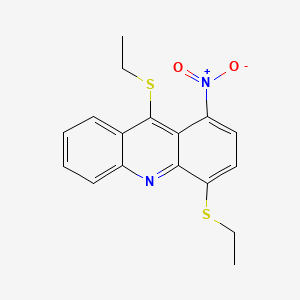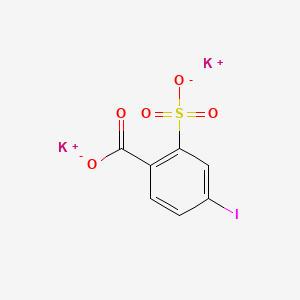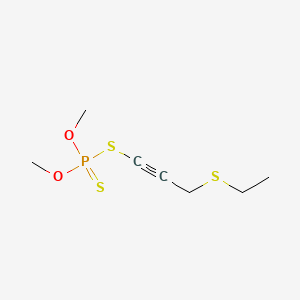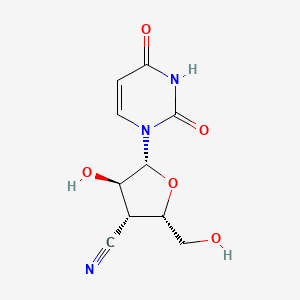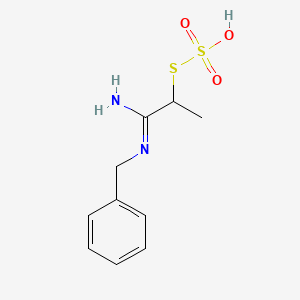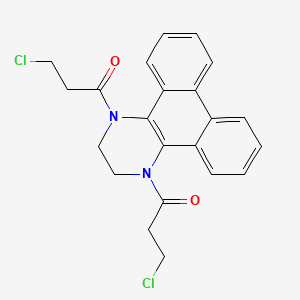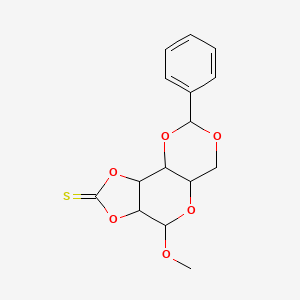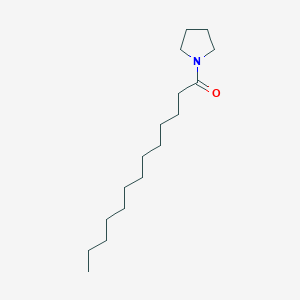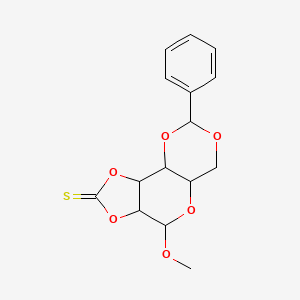
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione is a complex organic compound with a unique structure that includes multiple oxygen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of phenyl-substituted cyclic ethers with methoxy-substituted reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl-substituted cyclic ethers and thione-containing molecules. Examples include:
- 2-Methoxy-6-phenyl-hexahydro-1,3,5,7-tetraoxa-cyclopropa(a)naphthalene
- 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl
Uniqueness
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione is unique due to its specific combination of functional groups and ring structure.
Properties
CAS No. |
14419-72-8 |
|---|---|
Molecular Formula |
C15H16O6S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-methoxy-12-phenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-4-thione |
InChI |
InChI=1S/C15H16O6S/c1-16-14-12-11(20-15(22)21-12)10-9(18-14)7-17-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 |
InChI Key |
WQXKACVWXQXVKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


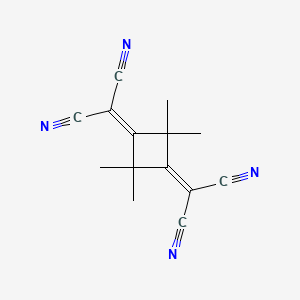
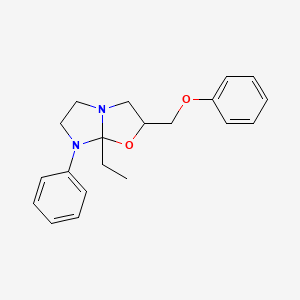

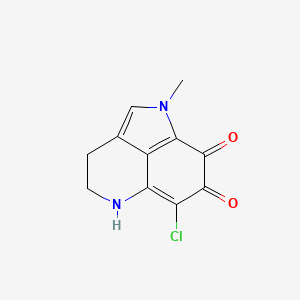
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
